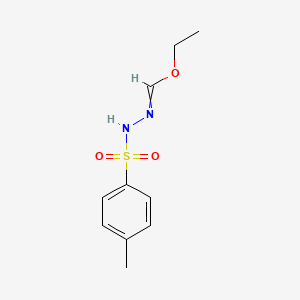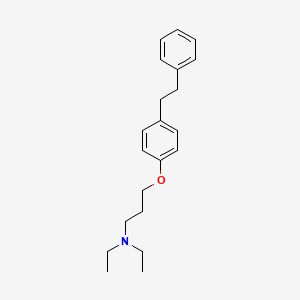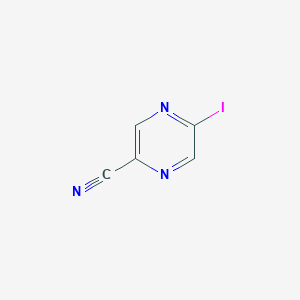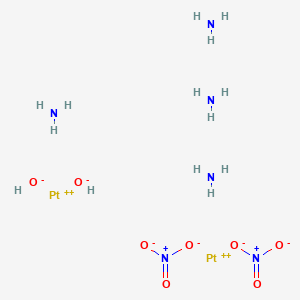
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with ethoxymethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethylideneamino)-4-methyl-benzenesulfonamide
- N-(Ethoxymethylideneamino)-4-chloro-benzenesulfonamide
- N-(Ethoxymethylideneamino)-4-nitro-benzenesulfonamide
Uniqueness
N-(Ethoxymethylideneamino)-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxymethylidene group, in particular, differentiates it from other sulfonamides and influences its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
3898-95-1 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
ethyl N-(4-methylphenyl)sulfonylmethanehydrazonate |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8-11-12-16(13,14)10-6-4-9(2)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
DWUPLMPXBKERFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)





![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


